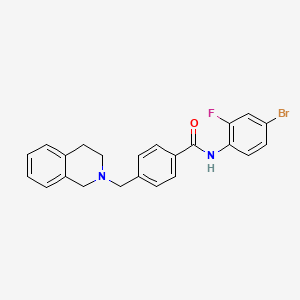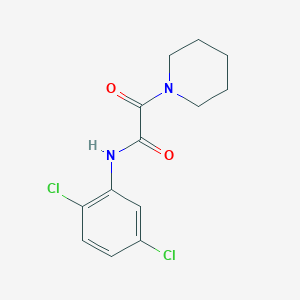![molecular formula C16H21N5O2 B4558628 2,6-dimethyl-4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B4558628.png)
2,6-dimethyl-4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine
説明
2,6-dimethyl-4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.16952493 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Scaffolds Synthesis
Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3‐diyl]diacetate, a closely related morpholine derivative, has been synthesized and utilized as a designer substrate in the creation of significant heterocyclic scaffolds. This compound demonstrates the morpholine derivative's capability as a "chemical multitalent," easily transformable into valuable heterocyclic building blocks for further chemical synthesis (Pandey, Gadre, & Gaikwad, 2012).
Antimicrobial and Hemolytic Activities
Morpholine derivatives have been explored for their antimicrobial properties. A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, which include morpholine moieties, found these compounds to be active against selected microbial species, demonstrating the potential for morpholine derivatives in developing new antimicrobial agents (Gul et al., 2017).
Potent M1 Selective Muscarinic Agonist
Another research focused on synthesizing 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is beneficial for creating potent antimicrobials, including arecoline derivatives. This underlines the utility of morpholine derivatives in developing selective agonists for pharmacological applications (Kumar, Sadashiva, & Rangappa, 2007).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species. This indicates the role of morpholine derivatives in addressing fungal infections, with further optimization leading to compounds with enhanced in vitro and in vivo antifungal activities (Bardiot et al., 2015).
Ethanol Production Enhancement
Novel morpholinium ionic liquids, including morpholinium acetate derivatives, have been synthesized and utilized for the pretreatment of rice straw, significantly improving enzymatic hydrolysis and ethanol yields. This highlights the application of morpholine derivatives in enhancing biofuel production processes (Kahani, Shafiei, Abdolmaleki, & Karimi, 2017).
Neurokinin-1 Receptor Antagonist
Morpholine derivatives have also been explored for their potential as neurokinin-1 receptor antagonists, suitable for both intravenous and oral administration. This demonstrates the compound's utility in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing its therapeutic potential (Harrison et al., 2001).
作用機序
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(2-methylphenyl)tetrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-11-6-4-5-7-14(11)16-17-19-21(18-16)10-15(22)20-8-12(2)23-13(3)9-20/h4-7,12-13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIPNPIZLFVEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2N=C(N=N2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-bromophenoxy)butyl]morpholine](/img/structure/B4558547.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4558555.png)
![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4558556.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4558571.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4558580.png)
![2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558596.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4558623.png)
![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4558635.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4558642.png)
![5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4558648.png)
![3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4558650.png)
![4-(4-chloro-2-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4558654.png)

